5-FLUORO-2-METHOXY-N-[2-(4-METHOXYPHENYL)ETHYL]BENZENE-1-SULFONAMIDE
Overview
Description
5-Fluoro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzene-1-sulfonamide is an organic compound with a complex structure that includes fluorine, methoxy, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the introduction of the fluorine and methoxy groups, as well as the formation of the sulfonamide linkage. Common synthetic routes may include:
Electrophilic Aromatic Substitution: Introduction of the fluorine atom onto the benzene ring.
Methoxylation: Introduction of the methoxy groups using methanol and a suitable catalyst.
Sulfonamide Formation: Reaction of the intermediate compound with a sulfonamide reagent under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the sulfonamide group to an amine.
Substitution: Halogen exchange reactions involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-Fluoro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The fluorine and methoxy groups may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure with a chlorine atom instead of fluorine.
2-Methoxy-5-nitrobenzotrifluoride: Contains a nitro group and trifluoromethyl group.
2-Bromo-5-fluoro-2-methoxyacetophenone: Contains a bromo group and acetophenone moiety.
Uniqueness
5-Fluoro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzene-1-sulfonamide is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the sulfonamide linkage makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4S/c1-21-14-6-3-12(4-7-14)9-10-18-23(19,20)16-11-13(17)5-8-15(16)22-2/h3-8,11,18H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXDWECOWQJBEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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